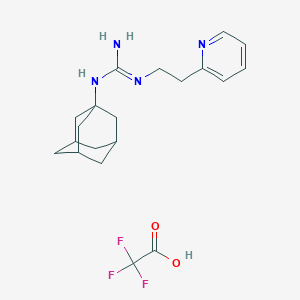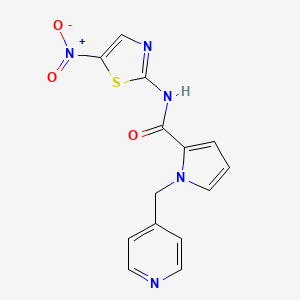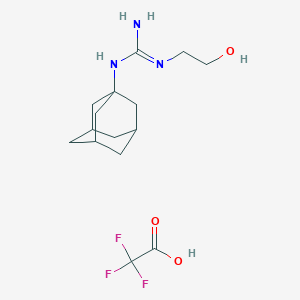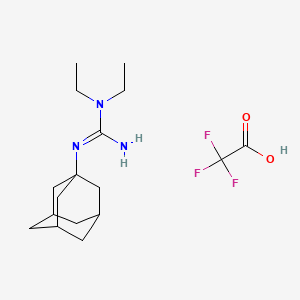
1-(1-Adamantyl)-2-(2-pyridin-2-ylethyl)guanidine;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Adamantyl)-2-(2-pyridin-2-ylethyl)guanidine;2,2,2-trifluoroacetic acid is a chemical compound that has been widely researched for its potential applications in the field of medicine. It is a guanidine derivative and a selective antagonist of the NMDA receptor.
Mécanisme D'action
1-(1-Adamantyl)-2-(2-pyridin-2-ylethyl)guanidine;2,2,2-trifluoroacetic acid is a selective antagonist of the NMDA receptor. It works by blocking the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the activity of this receptor, the compound helps to prevent the overactivation of the receptor, which can lead to neuronal damage and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to have neuroprotective properties and has been shown to reduce neuronal damage and cell death in animal models of neurodegenerative diseases. It has also been shown to have analgesic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(1-Adamantyl)-2-(2-pyridin-2-ylethyl)guanidine;2,2,2-trifluoroacetic acid is its selectivity for the NMDA receptor. This makes it a useful tool for studying the role of the NMDA receptor in various physiological processes. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-(1-Adamantyl)-2-(2-pyridin-2-ylethyl)guanidine;2,2,2-trifluoroacetic acid. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the potential use of this compound in the treatment of chronic pain and depression. Further research is also needed to better understand the mechanisms of action of this compound and to develop more effective methods for its synthesis and purification.
Méthodes De Synthèse
The synthesis of 1-(1-Adamantyl)-2-(2-pyridin-2-ylethyl)guanidine;2,2,2-trifluoroacetic acid involves the reaction of 1-adamantanamine with 2-(2-pyridin-2-ylethyl)guanidine in the presence of trifluoroacetic acid. The reaction takes place at room temperature and the product is obtained in high yield after purification.
Applications De Recherche Scientifique
1-(1-Adamantyl)-2-(2-pyridin-2-ylethyl)guanidine;2,2,2-trifluoroacetic acid has been extensively studied for its potential applications in the field of medicine. It has been found to have neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of chronic pain and depression.
Propriétés
IUPAC Name |
1-(1-adamantyl)-2-(2-pyridin-2-ylethyl)guanidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4.C2HF3O2/c19-17(21-6-4-16-3-1-2-5-20-16)22-18-10-13-7-14(11-18)9-15(8-13)12-18;3-2(4,5)1(6)7/h1-3,5,13-15H,4,6-12H2,(H3,19,21,22);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHTZJPPUBQNED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=NCCC4=CC=CC=N4)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-N-[2-hydroxy-3-[(2-methoxy-3-methylpentanoyl)-methylamino]propyl]pentanamide](/img/structure/B7359244.png)

![3-(3-but-3-ynyldiazirin-3-yl)-N-(7-phenylmethoxy-1,4-dioxaspiro[4.5]decan-8-yl)propanamide](/img/structure/B7359259.png)
![tert-butyl 4-[5-[1-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]piperidin-3-yl]-1H-pyrazol-3-yl]piperazine-1-carboxylate](/img/structure/B7359267.png)
![N-(3-ethoxypropyl)-1-[3-[(2-hydroxyacetyl)amino]propanoyl]piperidine-4-carboxamide](/img/structure/B7359268.png)
![N-[2-hydroxy-3-[(2-methoxy-3-methylpentanoyl)-methylamino]propyl]-3-methylhexanamide](/img/structure/B7359270.png)
![methyl (2S)-2-[[(2S)-2-[[2-(4-methylpentanoylamino)acetyl]amino]propanoyl]amino]propanoate](/img/structure/B7359271.png)
![1-[4-(2-Oxo-2-piperidin-1-ylethyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B7359280.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B7359284.png)
![N-[2-(2-methylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7359304.png)



